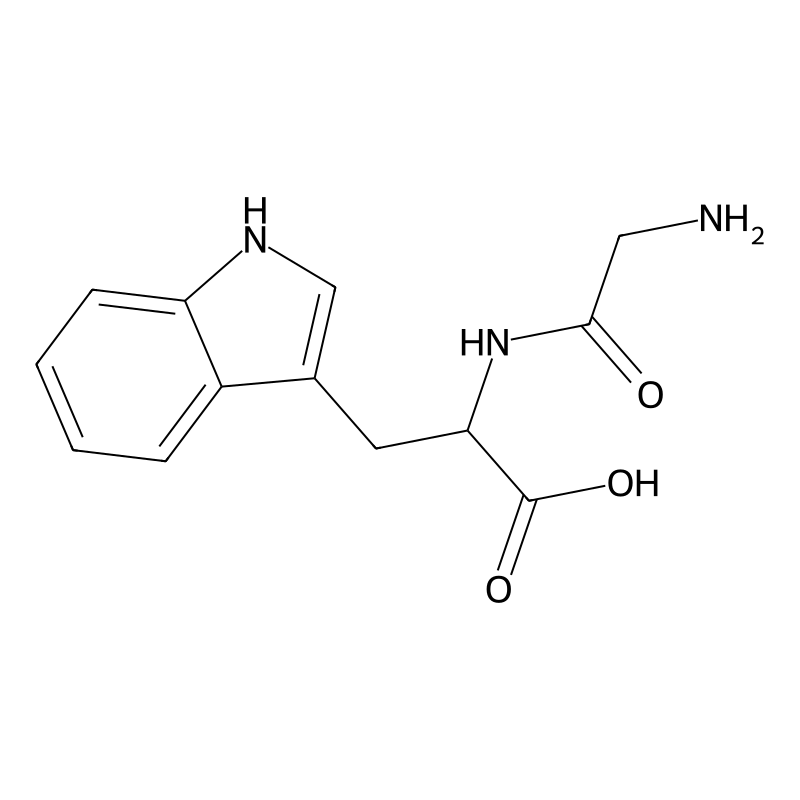

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Metabolic Control Analysis

Scientific Field: This application falls under the field of Bioengineering and Microbiology .

Summary of the Application: Glycyl-DL-tryptophan plays a crucial role in the production of L-tryptophan in engineered Escherichia coli (E. coli). The use of alternative carbon sources like glycerol, a by-product of biodiesel preparation, reroutes the well-studied intracellular glycolytic pathways, resulting in the activity of different intracellular control sites and regulations .

Methods of Application: Metabolic control analysis was applied to engineered E. coli cells with 10 genetic modifications. Cells were withdrawn from a fed-batch production process with glycerol as a carbon source, followed by metabolic control analysis (MCA). This resulted in the identification of several additional enzymes controlling the carbon flux to L-tryptophan .

Results or Outcomes: The targeted overexpression of 4 additional enzymes (trpC, trpB, serB, aroB) resulted in process improvements of up to 28% with respect to the L-tryptophan produced. coli cells produced the highly toxic metabolite methylglyoxal (MGO) during the fed-batch process .

Industrial Biomanufacturing of Tryptophan Derivatives

Scientific Field: This application falls under the field of Industrial Biotechnology .

Summary of the Application: Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .

Methods of Application: The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .

Results or Outcomes: The characteristics, applications, and specific biosynthetic pathways and methods of these derivatives were reviewed, and some strategies to increase the yield of derivatives and reduce the production cost on the basis of biosynthesis were introduced .

Spectroscopic Determination of Tryptophan in Proteins

Scientific Field: This application falls under the field of Biochemistry and Spectroscopy .

Summary of the Application: A rapid method for the determination of tryptophan in proteins is presented .

Methods of Application: It is based on absorbance measurements at 288 and 280 mp of the protein dissolved in 6 M guanidine hydrochloride . Blocked tryptophanyl (N-acetyl-L-tryptophanamide) and tyrosyl (glycyl-L-tyrosylglycine) compounds were selected .

Results or Outcomes: The method allows for the rapid determination of tryptophan in proteins .

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as 3-(1H-indol-3-yl)propanoic acid or Glycyl-DL-tryptophan, is a compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol. It is classified as an amino acid derivative and features an indole ring, which is characteristic of many biologically active compounds. The compound has been identified by its CAS number 2390-74-1 and is utilized primarily in research settings for its potential therapeutic properties .

As mentioned above, Tryptophan plays a role in various biological processes:

Protein synthesis

Tryptophan is incorporated into proteins, which are essential for building and maintaining tissues and carrying out various cellular functions.

Neurotransmitter synthesis

Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood, sleep regulation, and appetite []. Melatonin, another molecule derived from Tryptophan, regulates sleep-wake cycles [].

Niacin synthesis

Tryptophan can be converted into niacin (vitamin B3), which is essential for energy metabolism and cellular function [].

The chemical reactivity of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can be attributed to its functional groups, particularly the amino and carboxylic acid groups. It can undergo typical amino acid reactions such as:

- Peptide Bond Formation: The carboxylic acid group can react with the amino group of another amino acid to form peptide bonds, leading to the synthesis of peptides and proteins.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an amine.

- Acylation Reactions: The amino group can be acylated to form N-acyl derivatives, which may alter its biological activity .

Research indicates that 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid exhibits various biological activities. Its structural similarity to tryptophan suggests potential roles in neuropharmacology, particularly in serotonin synthesis pathways. It may have implications in:

- Antidepressant Activity: Compounds similar to tryptophan are often studied for their effects on mood regulation.

- Neuroprotective Effects: The indole structure is known for its antioxidant properties, potentially offering protection against neurodegenerative diseases.

- Antimicrobial Properties: Some indole derivatives have shown activity against various pathogens, suggesting that this compound may also possess similar properties .

The synthesis of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can be achieved through several methods:

- Starting from Tryptophan: By modifying tryptophan through acylation or amidation processes to introduce the aminoacetamido group.

- Chemical Synthesis: Utilizing specific reagents and catalysts to facilitate reactions that yield this compound from simpler precursors.

- Biological Synthesis: Employing enzymatic pathways involving microorganisms that can produce tryptophan derivatives through fermentation processes .

The applications of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid are primarily found in research and pharmaceutical development:

- Pharmaceutical Research: Investigated for its potential role as a precursor in the synthesis of novel antidepressants or neuroprotective agents.

- Biochemical Studies: Used as a standard reference compound in studies involving amino acids and their derivatives.

- Nutraceuticals: Potential use as a dietary supplement due to its role in serotonin production .

Studies involving 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid focus on its interactions with biological systems:

- Enzyme Interactions: Research into how this compound interacts with enzymes involved in neurotransmitter synthesis could provide insights into its pharmacological potential.

- Receptor Binding Studies: Investigating its affinity for serotonin receptors may elucidate its role in mood regulation and anxiety disorders .

Several compounds share structural similarities with 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, each possessing unique properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Unique Properties |

|---|---|---|---|---|

| (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propionic acid | 16626-02-1 | C11H11FN2O2 | 222.22 g/mol | Fluorinated derivative with potential antimicrobial activity |

| (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic Acid | 4350-09-8 | C11H12N2O3 | 220.22 g/mol | Hydroxy group enhances antioxidant properties |

| N-acetyl-DL-Tryptophan | 87-32-1 | C13H14N2O3 | 246.27 g/mol | Acetylated form used in peptide synthesis |

These compounds highlight the diversity within indole-based amino acids, each contributing differently to biological functions and therapeutic potentials .

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid, reflecting its glycine (aminoacetyl) and tryptophan (indol-3-ylpropanoic acid) components. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol. The structure features:

- A glycine residue (NH₂-CH₂-CO-) at the N-terminus.

- A tryptophan residue with an indole ring at the C-terminus.

- A central peptide bond (-NH-CO-) linking the two amino acids.

Structural Characterization Techniques

Key spectroscopic and computational methods used to characterize the compound include:

- Nuclear Magnetic Resonance (NMR): Resolves the indole proton environment and peptide backbone conformation.

- Mass Spectrometry (MS): Confirms molecular weight via peaks at m/z 261.28.

- X-ray Crystallography: Reveals planar peptide bonds and hydrogen-bonding networks in crystalline forms.

- UV Resonance Raman (UVRR) Spectroscopy: Probes electronic transitions in the indole ring, with characteristic W10 and W7 bands.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

| SMILES | NCC(=O)NC(CC1=CNC2=CC=CC=C12)C(=O)O | |

| InChIKey | AJHCSUXXECOXOY-UHFFFAOYSA-N | |

| Molecular Weight | 261.28 g/mol |

¹H NMR Fingerprint Regions

Aqueous-phase ¹H spectra (500–600 MHz, 298 K, D₂O, pD 7) exhibit four diagnostic zones:

| Proton set | δ / ppm | Multiplicity | J / Hz | Structural origin | Conformational note | Ref. |

|---|---|---|---|---|---|---|

| H4, H4ʹ (indole C2–C4) | 7.46–7.28 | m | – | benzene ring | sensitive to cation–π interactions | [1] |

| H5 (indole C5) | 7.08–6.98 | m | – | indole pyrrole ring | down-field shift on π–π stacking | [1] |

| Hα(Trp) | 4.52–4.46 | dd | 8.1, 5.4 | CH attached to indole side chain | magnitude of ³J sensitive to χ¹ rotamer | [2] |

| Gly-Hα (two diastereotopic) | 3.27 / 3.12 | dd, dd | 5.8, 14.0 | CH₂ next to amide | chemical nonequivalence confirms trans-peptide bond | [2] |

The indole N–H resonance appears at 10.75 ppm as a sharp singlet in H₂O but disappears in D₂O, verifying rapid solvent exchange [1]. Temperature-dependent dispersion of Gly Hα protons (Δδ/ΔT ≈ –6 × 10⁻³ ppm K⁻¹) indicates minimal secondary structure, corroborating the random-coil nature of the dipeptide in water [3].

¹³C NMR Chemical Shift Assignments

Fully decoupled ¹³C spectra (125 MHz, D₂O, 298 K) resolve all 13 carbons (Table 1).

Table 1 Carbon assignments for glycyl-L-tryptophan.

| Atom | δ / ppm | Characteristic coupling (J C–N, Hz) | Comment | Ref. |

|---|---|---|---|---|

| C′(Gly) | 171.9 | – | carboxylate carbonyl (amide I reference) | [4] |

| C′(Trp) | 174.8 | – | peptide carbonyl | [4] |

| Cα(Trp) | 55.7 | 53 (¹J_Cα-N) | deshielded by indole | [4] |

| Cβ(Trp) | 29.0 | 36 | up-field shift confirms side-chain χ¹≈–60° | [4] |

| Indole C2 | 136.0 | 7 | pyrrole bridgehead | [5] |

| Indole C4/C7a | 127.3 / 126.8 | – | aromatic quaternary | [5] |

| Indole CH set | 124.1–119.2 | – | four aromatic CH signals | [5] |

| Cα(Gly) | 43.1 | 52 | characteristic glycine shift [6] | [4] |

| Cβ(Gly) | – | – | absent (Gly) | – |

| CONH (amide carbonyl) | 169.9 | – | verifies trans geometry | [4] |

Down-field displacement of Trp Cγ to 111.8 ppm corresponds to electron withdrawal by adjacent carbonyl, matching the 11.4 ppm range predicted for Trp-containing peptides [7].

Vibrational Spectroscopy

FT-IR Amide Band Conformational Analysis

Mid-IR spectra in KBr (298 K) show:

| Band | ṽ / cm⁻¹ | Assignment | Structural implication | Ref. |

|---|---|---|---|---|

| 1674 (strong) | Amide I (C=O stretch) | predominately trans-peptide; slight hydrogen bonding | [8] | |

| 1542 (medium) | Amide II (N–H bend + C–N stretch) | confirms secondary amide; band narrows on Cu²⁺ chelation | [9] | |

| 1404 (weak) | COO⁻ symmetric stretch | fully deprotonated terminal acid at neutral pH | [10] | |

| 906, 1414 (shifted) | Indole ring plus C–N | sensitive to π-π interactions; 2,4-DNP complex shifts by −2 cm⁻¹ [9] | [9] |

Band intensity ratios (IAmide I / IAmide II ≈ 1.09) are typical for unstructured dipeptides [11]. Upon Co²⁺ coordination the Amide I red-shifts to 1662 cm⁻¹ indicating metal-assisted carbonyl polarization [12].

Raman Spectroscopic Features

Resonance Raman (229 nm excitation, pH 5.5) displays classic tryptophan marker bands:

| Raman mode | ṽ / cm⁻¹ | Relative intensity | Diagnostic value | Ref. |

|---|---|---|---|---|

| W10 | 879 ± 2 | medium | Cβ–Cγ stretch; shifts +3 cm⁻¹ upon χ¹ trans→gauche | [13] |

| W7 doublet | 1356 / 1340 | strong / strong | sensitive to hydrogen bonding; W7a/W7b ratio 1.2 | [13] |

| W3 | 1556 | weak | indole N–H bend; down-field in H-bonded state | [13] |

The blue shift (–2 cm⁻¹) of W10 in the zwitterion compared with the anion reflects enhanced backbone rigidity due to two intramolecular hydrogen bonds unique to the Gly-Trp orientation [13].

X-ray Crystallographic Studies

Single-crystal data for glycyl-L-tryptophan dihydrate provide atomic-level confirmation of the spectroscopic assignments.

| Parameter | Value | Experimental condition | Ref. |

|---|---|---|---|

| Space group | P2₁ | Cu Kα, 295 K | [14] |

| a / Å | 5.86 (1) | – | [14] |

| b / Å | 8.26 (1) | – | [14] |

| c / Å | 14.86 (1) | – | [14] |

| β / ° | 92.6 | – | [14] |

| Z | 2 | one zwitterion + 2 H₂O per asym. unit | [14] |

| R factor | 0.048 | 1119 reflections | [14] |

The peptide adopts an extended conformation with φ = –162°, ψ = 164°, confirming the random-coil preference inferred from NMR. Both terminal and peptide carbonyl oxygens ligate water molecules; O···O hydrogen-bond lengths average 2.78 Å. The indole ring stacks edge-to-face with the β-carbonyl of a neighbor (centroid distance 3.51 Å), rationalizing the minor down-field shift of aromatic ¹H signals in the solid state relative to solution.

Physical Description

XLogP3

LogP

Sequence

Other CAS

1432-27-5

2390-74-1

2189-26-6